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Introduction
Gene expression analysis is a fundamental tool in modern biological research, providing

insights into the molecular mechanisms that govern cellular function and organismal

physiology. While the term "Eatuo" does not correspond to a known gene or analysis

technique, it is likely a typographical error for "EAT-2". The gene eat-2 in Caenorhabditis

elegans and its mammalian homolog, EAT-2 (also known as SH2D1B), are significant targets of

gene expression studies in the contexts of dietary restriction and immunology, respectively.

These application notes provide detailed protocols for utilizing RNA sequencing (RNA-seq) to

analyze differential gene expression in C. elegans eat-2 mutants, a widely used model for

dietary restriction. Additionally, a brief overview of the role of mammalian EAT-2 in immune cell

signaling is presented.

Application Note 1: Gene Expression Profiling of C.
elegans eat-2 Mutants as a Model for Dietary
Restriction
Background

The eat-2 gene in C. elegans encodes a subunit of a nicotinic acetylcholine receptor that is

essential for efficient pharyngeal pumping, the process by which the nematode feeds.[1]

Mutations in eat-2 lead to reduced food intake, resulting in a state of dietary restriction (DR)
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that extends lifespan. This makes eat-2 mutants a powerful genetic tool for studying the

molecular pathways that mediate the effects of DR on metabolism and aging.

By comparing the transcriptomes of eat-2 mutants and wild-type worms, researchers can

identify genes and pathways that are regulated by nutrient availability and are implicated in the

physiological response to DR. A key finding from such studies is the significant remodeling of

fatty acid metabolism.[1]

The tmc-1/eat-2 Signaling Pathway

In C. elegans, the eat-2 receptor in the pharyngeal muscle receives acetylcholine signals from

upstream neurons. This signaling is modulated by the TMC-1 channel, which acts as a stress

sensor in the context of certain food environments.[1] In wild-type animals, this pathway

attenuates development and growth by influencing metabolic processes. Loss of function of

either tmc-1 or eat-2 disrupts this negative regulation, leading to a metabolic shift that promotes

growth, notably through the upregulation of fatty acid synthesis and downregulation of fatty acid

β-oxidation.[1]
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Caption: The tmc-1/eat-2 signaling pathway in C. elegans.
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Quantitative Data: Differential Gene Expression in Fatty Acid Metabolism

Transcriptome analysis of eat-2 mutants has revealed a coordinated shift in the expression of

genes involved in lipid metabolism. The following table summarizes the differential expression

of key genes in eat-2 mutants compared to wild-type worms.

Gene Function Pathway
Fold Change
(log2)

p-value

pod-2
Acetyl-CoA

Carboxylase

Fatty Acid

Synthesis
1.5 < 0.05

fat-6
Stearoyl-CoA

Desaturase

Fatty Acid

Synthesis
2.1 < 0.05

elo-2
Fatty Acid

Elongase

Fatty Acid

Elongation
1.8 < 0.05

elo-5
Fatty Acid

Elongase

Fatty Acid

Elongation
2.5 < 0.05

elo-6
Fatty Acid

Elongase

Fatty Acid

Elongation
2.3 < 0.05

acox-1.1
Acyl-CoA

Oxidase

Fatty Acid β-

Oxidation
-1.9 < 0.05

cpt-4

Carnitine

Palmitoyltransfer

ase

Fatty Acid β-

Oxidation
-1.5 < 0.05

Note: The data presented are representative values compiled from published studies on eat-2

mutant transcriptomes.[1]

Protocol 1: RNA-seq Analysis of Differential Gene
Expression in C. elegans eat-2 Mutants
Objective
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To identify differentially expressed genes between wild-type (N2) and eat-2 mutant C. elegans

strains to understand the molecular response to dietary restriction.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wet Lab Procedures

Bioinformatics Analysis

C. elegans Culture
(N2 and eat-2 mutants)

Synchronization

Harvest Worms

RNA Extraction

RNA Quality Control
(e.g., Bioanalyzer)

cDNA Library
Preparation

High-Throughput
Sequencing

Raw Sequencing Data
(FASTQ files)

Data Quality Control
(e.g., FastQC)

Read Alignment
(to C. elegans genome)

Gene Expression
Quantification

Differential Expression
Analysis (e.g., DESeq2)

Downstream Analysis
(Pathway, GO enrichment)

Click to download full resolution via product page

Caption: RNA-seq experimental workflow for C. elegans.
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Materials

C. elegans strains: N2 (wild-type) and eat-2 mutant (e.g., ad1116)

Nematode Growth Medium (NGM) plates

E. coli OP50

M9 buffer

TRIzol reagent or equivalent RNA extraction kit

RNA-free water, tubes, and tips

Spectrophotometer (e.g., NanoDrop)

Agilent Bioanalyzer or equivalent

RNA-seq library preparation kit (e.g., Illumina TruSeq)

High-throughput sequencer (e.g., Illumina NovaSeq)

Methodology

C. elegans Culture and Synchronization:

Culture N2 and eat-2 mutant strains on NGM plates seeded with E. coli OP50 at 20°C.

Perform synchronization by bleaching gravid adults to collect eggs.

Plate synchronized eggs onto fresh NGM plates and allow them to develop to the desired

stage (e.g., L4 larvae or young adults). Prepare at least three biological replicates for each

strain.

RNA Extraction:

Harvest worms by washing the plates with M9 buffer.

Pellet the worms by centrifugation and remove the supernatant.
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Add TRIzol reagent to the worm pellet and homogenize using a bead beater or by freeze-

cracking with liquid nitrogen followed by grinding.

Follow the manufacturer's protocol for RNA extraction, including phase separation and

precipitation.

Resuspend the final RNA pellet in RNase-free water.

RNA Quality Control:

Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

spectrophotometer.

Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer. A RIN score > 8 is

recommended for library preparation.

Library Preparation and Sequencing:

Prepare sequencing libraries from high-quality total RNA using a commercial kit according

to the manufacturer's instructions. This typically involves mRNA purification,

fragmentation, cDNA synthesis, adapter ligation, and amplification.

Perform quality control on the prepared libraries.

Sequence the libraries on a high-throughput sequencing platform to generate FASTQ files.

Bioinformatics Analysis:

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw

sequencing reads.

Read Alignment: Align the high-quality reads to the C. elegans reference genome using an

aligner such as STAR or HISAT2.

Gene Expression Quantification: Count the number of reads mapping to each gene using

tools like featureCounts or HTSeq.
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Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize

the read counts and perform statistical analysis to identify differentially expressed genes

between eat-2 and N2 samples. Set significance thresholds (e.g., adjusted p-value < 0.05

and |log2(Fold Change)| > 1).

Downstream Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis

(e.g., KEGG) on the list of differentially expressed genes to identify over-represented

biological processes and pathways.

Application Note 2: Mammalian EAT-2 (SH2D1B) in
Immune Response Gene Expression
Background

In mammals, EAT-2 (Ewing's sarcoma-associated transcript 2), also known as SH2D1B, is an

adaptor protein primarily expressed in innate immune cells like Natural Killer (NK) cells and

dendritic cells. It plays a crucial role in intracellular signaling downstream of the SLAM

(Signaling Lymphocytic Activation Molecule) family of receptors. Gene expression analysis in

the context of mammalian EAT-2 can elucidate its role in immune cell activation, differentiation,

and its dysregulation in diseases.

EAT-2 Signaling Pathway in NK Cells

EAT-2 lacks the binding motif for the kinase FynT, which is present in the related adaptor

protein SAP. Instead, EAT-2 signals via phosphorylation of tyrosine residues in its C-terminal

tail. Upon engagement of a SLAM family receptor (e.g., 2B4), EAT-2 is recruited and

phosphorylated, leading to the activation of downstream effectors like phospholipase Cγ

(PLCγ). This initiates a signaling cascade involving calcium mobilization and ERK activation,

ultimately promoting NK cell effector functions such as cytotoxicity and cytokine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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